molecular formula C12H10ClN3O3 B2891310 N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 920376-19-8

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2891310
CAS No.: 920376-19-8
M. Wt: 279.68
InChI Key: OVJHDKIXCZHBIB-UHFFFAOYSA-N
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Description

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an oxalamide group linked to a furan ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridine-2-amine with oxalyl chloride to form an intermediate oxalyl chloride derivative.

    Coupling Reaction: The intermediate is then reacted with furan-2-ylmethanamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
  • 1-(5-chloropyridin-2-yl)-3-(furan-2-ylmethyl)thiourea

Uniqueness

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridine ring and a furan-linked oxalamide group distinguishes it from other similar compounds, potentially leading to unique applications and activities.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-8-3-4-10(14-6-8)16-12(18)11(17)15-7-9-2-1-5-19-9/h1-6H,7H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJHDKIXCZHBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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